molecular formula C19H16N2OS B2748455 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2035000-49-6

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide

Cat. No.: B2748455
CAS No.: 2035000-49-6
M. Wt: 320.41
InChI Key: ROOVBUMLWHCKPE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a synthetic cinnamamide derivative offered for research use only. It is not intended for diagnostic or therapeutic applications. Cinnamamide derivatives are a prominent area of investigation in medicinal chemistry, particularly for central nervous system (CNS) disorders. Preclinical studies on related cinnamamide compounds have demonstrated significant anticonvulsant activity across various models of epilepsy and seizures, making them important scaffolds for developing new antiseizure agents . The N-(3-aryl-2-propenoyl)amido moiety, which is the core structure of cinnamamide, is considered a key pharmacophore responsible for these anticonvulsant properties . Beyond neuroscience, cinnamamide derivatives are also explored in oncology research. Some derivatives have been designed and evaluated as inhibitors of specific kinase targets, such as the Discoidin Domain Receptors (DDR1 and DDR2), which play a role in inflammatory diseases and cancer progression . Furthermore, other cinnamamide-based compounds have been developed as Histone Deacetylase (HDAC) inhibitors, showing potent anti-proliferative activity against various tumor cell lines . The hybrid structure of this compound, incorporating both pyridine and thiophene heterocycles, suggests potential for interaction with a range of biological targets, offering researchers a versatile compound for hit-to-lead optimization and mechanism of action studies.

Properties

IUPAC Name

(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOVBUMLWHCKPE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine derivative.

    Formation of the Cinnamamide Intermediate: The next step involves the synthesis of cinnamamide. This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Coupling Reaction: The final step involves coupling the pyridine intermediate with the cinnamamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and pyridine rings can facilitate binding to these targets through π-π interactions, hydrogen bonding, or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including pyrrole-carboxamides, sulfonamide-linked pyridines, and thiophene-containing amides. Below is a systematic comparison:

Structural Analogues from Pyrrole-Pyridine Hybrids

Adivireddy et al. (2017) synthesized (E)-N-((4-(aryl)-3-cyano-6-(aryl)pyridin-2-ylcarbamoyl)methyl)cinnamamide, a precursor to pyrrolyl-pyridine hybrids (Scheme 17, ). Key differences include:

Sulfonamide-Linked Pyridine Derivatives

Compounds 20–24 () feature sulfonamide and trifluoromethylpyridine motifs. Comparisons include:

Property Target Compound Sulfonamide Analogs (e.g., Compound 20)
Core Structure Thiophene-pyridine-cinnamamide Trifluoromethylpyridine-sulfonamide-propanamide
Yield Not reported 82% (Compound 20)
Melting Point Not reported 85–90°C (Compound 20)
Functional Groups Amide, thiophene, pyridine Sulfonamide, trifluoromethyl, propanamide
Bioactivity Hypothesized drug-like properties Potential sulfonamide-based therapeutics

The sulfonamide analogs demonstrate higher synthetic yields (54–85%) and well-characterized melting points, indicating robust crystallinity. The target compound’s lack of sulfonamide groups may reduce polar interactions but improve membrane permeability .

Thiophene-Carboxamide Derivatives

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) () shares a thiophene-carboxamide backbone but diverges in substitution:

  • Substituents : Compound 6p includes a bulky tert-butyl group and a phenyl-pyridinylethyl chain, which may enhance lipophilicity and steric hindrance compared to the target compound’s simpler cinnamamide linkage.
  • Applications : While 6p’s role is unspecified, its structure aligns with kinase inhibitors or GPCR modulators, hinting at possible overlapping targets with the thiophene-pyridine-cinnamamide derivative .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective thiophene-pyridine coupling, unlike the straightforward aryl-substituted analogs in .
  • Physicochemical Properties : Thiophene’s electron-rich nature could lower melting points compared to sulfonamide analogs (e.g., 85–90°C for Compound 20), impacting formulation stability.
  • Drug-Likeness : The cinnamamide moiety may improve bioavailability over sulfonamide-based compounds, as seen in other cinnamate-derived drugs .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. Its unique structural features, which include a thiophene ring, a pyridine ring, and a cinnamamide moiety, suggest a diverse range of interactions within biological systems.

Structural Overview

The molecular formula of this compound is C19H16N2OS, with a molecular weight of approximately 320.4 g/mol. The presence of both thiophene and pyridine rings contributes to its aromatic properties and potential reactivity, which are critical for biological activity.

Component Description
Thiophene Ring Five-membered ring containing sulfur
Pyridine Ring Six-membered aromatic ring with nitrogen
Cinnamamide Moiety Amide derived from cinnamic acid

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other biologically active compounds suggests potential interactions with cellular targets such as enzymes or receptors.

  • Target Interactions : The compound may bind to active sites or allosteric sites on proteins, influencing their activity.
  • Biochemical Pathways : Although specific pathways remain unidentified, it is hypothesized that the compound could modulate pathways related to cancer cell proliferation or antifungal activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through modulation of apoptotic markers like p53 and Bcl2 .
Cell Line IC50 (µM) Activity
HepG2 (liver cancer)4.23Strong cytotoxicity
T47D (breast carcinoma)25.75Moderate antiproliferative

Antifungal and Insecticidal Properties

This compound has also been reported to exhibit antifungal and insecticidal activities:

  • Fungicidal Activity : Research indicates that derivatives can effectively combat plant pathogens, making them suitable for agricultural applications.
Activity Type Description
AntifungalEffective against various fungal pathogens
InsecticidalModerate activity against specific insects

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various cinnamide derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that modifications in the pyridine ring could enhance anticancer activity significantly .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of related compounds, demonstrating effective inhibition of fungal growth in vitro, suggesting potential applications in agriculture.

Q & A

Q. Critical parameters :

  • Reaction temperature : Excess heat may lead to decomposition of thiophene or pyridine rings.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Protecting groups : Temporary protection of reactive sites (e.g., amines) prevents side reactions .

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurpose
1Thiophen-3-ylboronic acid, Suzuki couplingForm pyridine-thiophene scaffold
2Cinnamoyl chloride, DMF, RTAmide bond formation
3LiAlH₄ reduction (if needed)Reduce intermediates

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

NMR spectroscopy :

  • ¹H/¹³C NMR : Confirm regiochemistry of thiophene-pyridine linkage and amide bond geometry .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., sulfur atoms) .

HPLC/UPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Q. Critical considerations :

  • Solvent impurities : Use deuterated solvents free of stabilizers for NMR.
  • Ion suppression in MS : Optimize ionization conditions (e.g., ESI vs. APCI) .

Advanced: How can computational chemistry methods enhance the synthesis and optimization of this compound's derivatives?

Answer:
Computational approaches reduce experimental trial-and-error:

Reaction path search : Quantum mechanical calculations (e.g., DFT) predict feasible pathways and transition states for key steps like amide coupling .

Docking studies : Identify potential binding modes with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts for new analogs .

Case study : ICReDD’s workflow integrates computation-experiment feedback loops, reducing synthesis optimization time by 40% .

Advanced: What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?

Answer:
Design of Experiments (DoE) is critical:

Screening experiments : Use fractional factorial designs to identify significant variables (e.g., catalyst loading, temperature) .

Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. yield) .

Q. Example optimization for amide coupling :

VariableRange TestedOptimal Value
Temperature0–50°C25°C
Equiv. of HATU1.0–2.51.2
Reaction time2–24 h12 h

Statistical tools : Minitab or JMP for ANOVA and pareto chart analysis .

Advanced: How can researchers resolve contradictory biological activity data observed in different studies of this compound?

Answer:
Contradictions often arise from:

Purity discrepancies : Impurities (e.g., unreacted intermediates) may exhibit off-target effects. Validate purity via HPLC and orthogonal methods .

Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols using CLIA-certified labs .

Structural analogs : Confirm the exact structure of tested compounds; subtle changes (e.g., thiophene vs. furan substitution) drastically alter activity .

Q. Resolution workflow :

  • Re-synthesize compound under controlled conditions.
  • Compare bioactivity in parallel assays (e.g., SPR binding vs. cell viability).
  • Publish full synthetic and analytical data for reproducibility .

Advanced: What are the key structural features influencing this compound's bioactivity, and how can they be modified for improved selectivity?

Answer:
Critical pharmacophores :

Thiophene-pyridine core : Essential for π-π stacking with hydrophobic enzyme pockets.

Cinnamamide side chain : The α,β-unsaturated carbonyl group enables covalent binding to cysteine residues .

Q. Modification strategies :

  • Bioisosteric replacement : Substitute thiophene with selenophene to enhance metabolic stability .
  • Steric hindrance : Introduce methyl groups ortho to the amide bond to reduce off-target interactions .

Q. Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Selectivity
Thiophene → Furan↓ Potency due to reduced lipophilicity
Cinnamamide → Acrylamide↑ Reactivity but ↓ solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.